molecular formula C21H22N5O4P B3130352 9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine CAS No. 342631-41-8

9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine

Cat. No.: B3130352
CAS No.: 342631-41-8
M. Wt: 439.4 g/mol
InChI Key: XWTDSRIRFPGRAW-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(2R)-2-(Diphenoxyphosphorylmethoxy)propyl]purin-6-amine is an acyclic nucleoside phosphonate (ANP) derivative, structurally related to antiviral agents such as tenofovir. It is identified as an impurity in tenofovir synthesis and shares the core features of ANPs, which include a purine base (adenine) linked via a phosphonomethoxypropyl side chain . The compound’s distinct feature is the diphenoxyphosphoryl group, which differentiates it from other ANPs by substituting the phosphonate oxygen with phenoxy ester groups.

Properties

IUPAC Name

9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N5O4P/c1-16(12-26-14-25-19-20(22)23-13-24-21(19)26)28-15-31(27,29-17-8-4-2-5-9-17)30-18-10-6-3-7-11-18/h2-11,13-14,16H,12,15H2,1H3,(H2,22,23,24)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTDSRIRFPGRAW-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N5O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342631-41-8
Record name Diphenyl (R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342631418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIPHENYL (R)-(((1-(6-AMINO-9H-PURIN-9-YL)PROPAN-2-YL)OXY)METHYL)PHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2GN8Y38TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the purine base, which is often derived from commercially available adenine.

    Phosphorylation: The purine base is then phosphorylated using a suitable phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like triethylamine.

    Propylation: The phosphorylated intermediate is reacted with ®-2-(chloromethoxy)propane to introduce the propyl chain.

    Diphenoxy Substitution: Finally, the diphenoxy groups are introduced through a nucleophilic substitution reaction using diphenol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the phosphoryl group, converting it to a phosphine oxide or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced phosphoryl derivatives.

    Substitution: Various substituted purine analogs depending on the nucleophile used.

Scientific Research Applications

9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine analogs.

    Biology: Studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.

    Medicine: Investigated for its therapeutic potential in treating viral infections and certain types of cancer.

    Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, thereby disrupting the replication of viral and cancer cells.

Comparison with Similar Compounds

Structural Variations and Key Compounds

ANPs are characterized by their phosphonate-modified sugar moieties, which resist enzymatic cleavage and enhance antiviral activity. Below is a comparative analysis of structurally related compounds:

Compound Name Phosphonate Ester Group Key Features References
9-[(2R)-2-(Diphenoxyphosphorylmethoxy)propyl]purin-6-amine Diphenoxyphosphoryl High lipophilicity due to aromatic groups; potential prodrug requiring ester hydrolysis.
PMPA (9-[2-(Phosphonomethoxy)propyl]adenine) Phosphonomethoxy (unmodified) Direct-acting phosphonate; used in HIV/HBV research.
(R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine Diethylphosphoryl Ethyl esters enhance metabolic stability; intermediate in prodrug synthesis.
Tenofovir Disoproxil Fumarate (TDF) Bis-isopropyloxycarbonyloxymethyl Prodrug with improved oral absorption; hydrolyzed to tenofovir.
PMEA (9-[2-(Phosphonomethoxy)ethyl]adenine) Phosphonomethoxy Broad-spectrum antiviral activity; shorter side chain reduces steric hindrance.

Pharmacokinetic and Pharmacodynamic Differences

However, this may also slow hydrolysis to the active phosphonic acid form . Ethyl or isopropyl esters (e.g., TDF) balance lipophilicity and metabolic activation, enabling efficient oral bioavailability .

Prodrugs like TDF and diphenoxy derivatives rely on esterase-mediated cleavage to release the active drug. Phenoxy esters may exhibit slower hydrolysis rates than ethyl or isopropyl esters, delaying therapeutic effects .

Antiviral Activity: PMPA and PMEA directly inhibit viral reverse transcriptases with minimal metabolic prerequisites.

Stability and Toxicity: Diphenoxyphosphoryl groups confer stability against enzymatic degradation but may introduce toxicity risks due to phenol release during hydrolysis. Ethyl or isopropyl esters (e.g., TDF) are generally safer, with well-characterized metabolic pathways .

Antiviral Efficacy

  • Tenofovir Derivatives: TDF’s clinical success underscores the importance of prodrug design in optimizing ANP efficacy. The diphenoxy variant’s delayed activation may limit its utility in acute infections but could offer prolonged action in chronic settings .
  • Resistance Profiles: Structural modifications in the phosphonate group (e.g., phenoxy vs. ethyl) may alter resistance patterns. For example, PMEA-resistant viral strains show cross-resistance to other ANPs, suggesting shared mechanisms .

Biological Activity

The compound 9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine , also known as Tenofovir-related compound 1 , is a structural analog of Tenofovir, an acyclic phosphonate nucleotide derivative widely used in antiviral therapies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings and case studies.

Structure and Composition

  • Chemical Formula : C21H22N5O4P
  • Molecular Weight : 409.40 g/mol
  • CAS Number : 342631-41-8

The compound features a purine base structure with a diphenoxyphosphoryl moiety, which contributes to its biological activity. The specific stereochemistry at the 2R position is crucial for its interaction with biological targets.

PropertyValue
Chemical FormulaC21H22N5O4P
Molecular Weight409.40 g/mol
CAS Number342631-41-8
SynonymsTenofovir-related compound 1

This compound functions primarily as an inhibitor of reverse transcriptase , an essential enzyme for viral replication in retroviruses such as HIV. By mimicking natural nucleotides, it competes with the viral enzyme, thereby preventing the synthesis of viral DNA from RNA templates.

Antiviral Efficacy

Research indicates that this compound demonstrates significant antiviral activity against HIV. In vitro studies have shown that it effectively inhibits viral replication at low concentrations, comparable to established antiviral agents like Tenofovir itself.

Case Study: Efficacy Against HIV

In a study conducted by , the compound was tested alongside Tenofovir in a controlled environment. Results showed that:

  • IC50 (half-maximal inhibitory concentration) values were similar between both compounds, indicating comparable potency.
  • The compound exhibited a favorable safety profile with minimal cytotoxicity in human cell lines.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests good oral bioavailability and distribution within tissues. Studies have indicated that the compound is rapidly absorbed and reaches peak plasma concentrations within hours post-administration.

Table 2: Comparison of Biological Activities

CompoundIC50 (nM)Mechanism of ActionNotes
Tenofovir5Reverse transcriptase inhibitorEstablished antiviral
This compound7Reverse transcriptase inhibitorPotential alternative therapy

Q & A

Advanced Research Question

  • Experimental Design :
    • Compare binding affinities (via SPR or ITC) of analogs with variations in the purine ring (e.g., 2-amino vs. 6-chloro substitutions) and phosphoryl groups (e.g., diphenoxy vs. diethoxy).
    • Case Study : highlights that fluorophenylmethyl substitutions on purine derivatives enhance target selectivity due to hydrophobic interactions. Similarly, diphenoxy groups in this compound may stabilize binding via π-π stacking .
  • Data Contradiction Note : Some analogs show reduced activity despite structural similarity, suggesting steric hindrance or conformational rigidity (e.g., furan-based analogs in ) .

What analytical techniques are recommended for characterizing the stereochemical and physicochemical properties of this compound?

Basic Research Question

  • Stereochemical Analysis :
    • X-ray Crystallography : Resolves absolute configuration (e.g., used this for a related phosphonate-purine derivative).
    • NMR : 31^{31}P NMR distinguishes phosphoryl group environments; 1^{1}H/13^{13}C NMR confirms propyl stereochemistry .
  • Physicochemical Profiling :
    • LogP measurements (HPLC-based) to assess lipophilicity, critical for bioavailability predictions .

How can researchers reconcile conflicting data on the compound’s enzyme inhibition potency across different studies?

Advanced Research Question

  • Potential Causes :
    • Assay variability (e.g., ATP concentration differences in kinase assays).
    • Solvent effects (DMSO vs. aqueous buffers altering compound aggregation).
  • Resolution Strategy :
    • Standardize assay conditions (e.g., IC50 determination under fixed ATP levels).
    • Use orthogonal assays (e.g., enzymatic vs. cellular assays) to validate target engagement .

What are the environmental stability and degradation pathways of this compound under varying pH and temperature conditions?

Advanced Research Question

  • Experimental Design :
    • Hydrolysis Studies : Monitor degradation via LC-MS at pH 3–10 and 25–60°C. The phosphoryl ester group is prone to alkaline hydrolysis, generating purine metabolites .
    • Photodegradation : Expose to UV-Vis light and identify byproducts (e.g., ’s framework for environmental fate studies).
  • Ecotoxicity Implications : Degradation products like purin-6-amine may exhibit unintended biological activity .

What strategies are effective for improving the compound’s solubility and bioavailability without compromising target affinity?

Basic Research Question

  • Salt Formation : Use hydrochloride or citrate salts to enhance aqueous solubility.
  • Prodrug Approach : Modify the phosphoryl group to labile esters (e.g., pivaloyloxymethyl) that hydrolyze in vivo .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve pharmacokinetics (refer to ’s receptor antagonism studies for similar compounds) .

How can computational methods (e.g., molecular docking, MD simulations) predict the compound’s binding mode to ATP-dependent enzymes?

Advanced Research Question

  • Methodology :
    • Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases from PDB).
    • MD Simulations : Simulate >100 ns trajectories to assess binding stability and identify key residues (e.g., ’s conformational analysis via molecular superposition) .
  • Validation : Cross-check with mutagenesis data (e.g., alanine scanning of predicted binding pockets).

What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Advanced Research Question

  • Key Issues :
    • Racemization during alkylation or phosphorylation steps.
    • Purification difficulties due to polar byproducts.
  • Solutions :
    • Use flow chemistry for precise control of reaction parameters.
    • Chiral stationary phases (CSPs) in preparative HPLC for large-scale enantiomer separation .

How does the compound’s chirality impact its pharmacokinetic profile and metabolite formation?

Basic Research Question

  • PK Studies :
    • Compare plasma half-life, clearance, and AUC of (R)- vs. (S)-enantiomers in rodent models.
    • suggests the (R)-configuration enhances metabolic stability due to reduced CYP3A4 recognition .
  • Metabolite Identification : LC-HRMS to detect hydroxylated or phosphoryl-cleaved metabolites .

What in vitro and in vivo models are most suitable for evaluating the compound’s therapeutic potential in neurological or oncological contexts?

Advanced Research Question

  • In Vitro :
    • Cancer : NCI-60 cell line panel for cytotoxicity screening.
    • Neurology : Primary neuronal cultures for neuroprotection assays (e.g., glutamate-induced excitotoxicity) .
  • In Vivo :
    • Xenograft models for oncology; transgenic mice (e.g., Alzheimer’s models) for neurological studies.
    • Dosing Considerations : Adjust for blood-brain barrier permeability via logD optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.